- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acidChemical Communications (Cambridge, 2016, 52(56), 8757-8760,
Cas no 93742-85-9 (5-Fluoro-1-tetralone)

5-Fluoro-1-tetralone structure
Nombre del producto:5-Fluoro-1-tetralone
Número CAS:93742-85-9
MF:C10H9FO
Megavatios:164.176266431808
MDL:MFCD08234371
CID:61647
PubChem ID:15491038
5-Fluoro-1-tetralone Propiedades químicas y físicas
Nombre e identificación
-
- 5-Fluoro-1-tetralone
- 1(2H)-Naphthalenone, 5-fluoro-3,4-dihydro-
- 5-fluoro-3,4-dihydro-2H-naphthalen-1-one
- 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
- 5-Fluoro-1,2,3,4-tetrahydro-1-naphthalenone
- 5-FLUORO-3,4-DIHYDRO-1(2H)-NAPHTHALENONE
- 5-Fluoro-alpha-Tetralone;2(1H)-Naphthalenone,5-fluoro-3,4-dihydro-(9CI);5-fluoro-3,4-dihydronaphthalen-1(2H)-one;5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
- BCP27913
- SCHEMBL1151120
- DTXSID80573267
- AM9509
- 5-Fluorotetralin-1-one
- DS-13063
- 5-FLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- MFCD08234371
- AB43579
- FT-0659852
- 5-fluorotetralone
- ALVLPJZOYNSRRX-UHFFFAOYSA-N
- A25860
- AKOS006284988
- 5-Fluoro-alpha-Tetralone
- EN300-128050
- J-517496
- AC-31624
- CS-B0543
- 93742-85-9
- 5-Fluoro-3,4-dihydro-1(2H)-naphthalenone (ACI)
- SY042708
-
- MDL: MFCD08234371
- Renchi: 1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2
- Clave inchi: ALVLPJZOYNSRRX-UHFFFAOYSA-N
- Sonrisas: FC1=CC=CC2C(CCCC=21)=O
Atributos calculados
- Calidad precisa: 164.06400
- Masa isotópica única: 164.063743068g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
- Complejidad: 190
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 17.1Ų
- Xlogp3: 2.6
Propiedades experimentales
- Denso: 1.198
- Punto de ebullición: 265.6℃ at 760 mmHg
- Punto de inflamación: 265.6 °C at 760 mmHg
- índice de refracción: 1.542
- PSA: 17.07000
- Logp: 2.34470
5-Fluoro-1-tetralone Información de Seguridad
5-Fluoro-1-tetralone Datos Aduaneros
- Código HS:2914700090
- Datos Aduaneros:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
5-Fluoro-1-tetralone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-128050-0.5g |
5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |
93742-85-9 | 95% | 0.5g |
$188.0 | 2023-06-07 | |
eNovation Chemicals LLC | Y0991091-1g |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |
93742-85-9 | 95% | 1g |
$400 | 2024-08-02 | |
eNovation Chemicals LLC | Y1009512-5g |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 95% | 5g |
$1040 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0316-5g |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 97% | 5g |
¥8131.86 | 2025-01-21 | |
Enamine | EN300-128050-0.05g |
5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |
93742-85-9 | 95% | 0.05g |
$56.0 | 2023-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F894972-250mg |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |
93742-85-9 | ≥95% | 250mg |
¥1,205.10 | 2022-01-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F894972-1g |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |
93742-85-9 | ≥95% | 1g |
¥3,016.80 | 2022-01-12 | |
Apollo Scientific | PC904824-250mg |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |
93742-85-9 | 97% | 250mg |
£130.00 | 2025-02-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW647-50mg |
5-Fluoro-1-tetralone |
93742-85-9 | 95+% | 50mg |
370.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW647-200mg |
5-Fluoro-1-tetralone |
93742-85-9 | 95+% | 200mg |
929.0CNY | 2021-07-12 |
5-Fluoro-1-tetralone Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 90 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid , Sodium tetrafluoroborate Solvents: Water ; < 5 °C; 40 min, 0 °C; 0 °C → -10 °C; 15 min, -10 °C
1.2 Solvents: Toluene ; 1 h, reflux
1.2 Solvents: Toluene ; 1 h, reflux
Referencia
- Preparation of heterocycle-substituted N-benzoxazinylpropanamides as glucocorticoid receptor binders and agonists for the treatment of inflammatory, allergic and skin diseases, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ; 90 °C; 90 °C
Referencia
- Synthesis of Novel Pterocarpen Analogues via [3 + 2] Coupling-Elimination Cascade of α,α-Dicyanoolefins with Quinone MonoiminesJournal of Heterocyclic Chemistry, 2019, 56(5), 1672-1683,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Methanesulfonic acid , Phosphorus pentoxide ; 0 °C; 16 h, rt
Referencia
- Enantioselective Halogenative Semi-Pinacol Rearrangement: Extension of Substrate Scope and Mechanistic InvestigationsChemistry - A European Journal, 2015, 21(14), 5561-5583,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; cooled; 30 min, cooled; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 30 min, 50 °C; 50 °C → rt
1.3 Solvents: Dimethylformamide ; rt; 1 h, 150 °C; 150 °C → rt
1.4 Solvents: Water ; 1.5 h, 150 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 30 min, 50 °C; 50 °C → rt
1.3 Solvents: Dimethylformamide ; rt; 1 h, 150 °C; 150 °C → rt
1.4 Solvents: Water ; 1.5 h, 150 °C
Referencia
- Preparation of benzimidazole derivatives as ORL-1 receptor agonists for treatment of central nervous system diseases, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ; 0 °C; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
1.2 Reagents: Aluminum chloride ; 0 °C; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
Referencia
- Preparation of purinones and imidazopyridinones as JAK3 kinase inhibitors useful as immunosuppressants, United States, , ,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
1.2 Reagents: Aluminum chloride ; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
Referencia
- Preparation of purine and imidazopyridine derivatives for immunosuppression, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 0 °C; 0 °C → rt; 20 h, rt; rt → 0 °C
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 30 min, rt; 2 h, rt
1.5 2 h, rt → 90 °C
1.6 Reagents: Water Solvents: Dichloromethane ; cooled
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 30 min, rt; 2 h, rt
1.5 2 h, rt → 90 °C
1.6 Reagents: Water Solvents: Dichloromethane ; cooled
Referencia
- Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylationNature Chemistry, 2017, 9(6), 558-562,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Benzene ; 2 h, reflux
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, -10 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, -10 °C
1.3 Reagents: Water ; cooled
Referencia
- Preparation of substituted aromatic carboxamide and urea derivatives as vanilloid receptor ligands for the treatment of pain, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condiciones de reacción
Referencia
- Preparation of indan-1-ylideneacetamides and analogs as muscle relaxants, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Carbon disulfide ; 30 min, -78 °C; 30 min, -78 °C → rt; 2 h, reflux
Referencia
- Preparation of indanylideneacetamides, naphthylideneacetamides, and benzopyranylideneacetamides as muscle relaxants., United States, , ,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ; 1 h, rt → 50 °C
Referencia
- Preparation of substituted N-(spiro[indene-2,7'-quinazolin]-4'-yl)piperazines as Kras G12C inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Solvents: Water ; cooled
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Solvents: Water ; cooled
Referencia
- Preparation of 7-substituted purine derivatives as inhibitors of tyrosine kinase Jak3 for immunosuppression, United States, , ,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium hypochlorite Solvents: tert-Butanol , Water ; 4 h, rt
1.2 Reagents: Thionyl chloride ; 2 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ; 19 h, rt
1.2 Reagents: Thionyl chloride ; 2 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ; 19 h, rt
Referencia
- Preparation of cercosporamide derivatives having hypoglycemic effect, Japan, , ,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Methanesulfonic acid , Phosphorus pentoxide ; 0 °C; 16 h, rt
Referencia
- Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein RearrangementAngewandte Chemie, 2013, 52(35), 9266-9270,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 14 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of substituted fluoroethylcyano guanidines as therapeutic α2 adrenergic agents, United States, , ,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 14 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of substituted fluoroethyl ureas as alpha 2 adrenergic agents, United States, , ,
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C; 2 h, 0 °C
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Reagents: Water ; cooled
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Reagents: Water ; cooled
Referencia
- Preparation of 7-substituted purine derivatives as immunosuppressants, World Intellectual Property Organization, , ,
Synthetic Routes 19
Condiciones de reacción
Referencia
- Preparation of cercosporamide derivatives having hypoglycemic effect, World Intellectual Property Organization, , ,
5-Fluoro-1-tetralone Raw materials
- 4-(2-Fluorophenyl)butanenitrile
- 4-(2-Fluorophenyl)butyryl chloride
- 5-Amino-3,4-dihydronaphthalen-1(2H)-one
- (2-Carboxyethyl)-triphenylphosphonium Chloride
- 2-Fluorobenzaldehyde
- 4-(3-Fluorophenyl)butanoic acid
- 4-(2-Fluorophenyl)butanal
- 2-Butenoic acid, 4-(2-fluorophenyl)-4-oxo-
- Dimethyl malonate
- 2-(2-Fluorophenyl)ethanol
- 4-(2-Fluorophenyl)butanoic acid
5-Fluoro-1-tetralone Preparation Products
5-Fluoro-1-tetralone Literatura relevante
-
2. Back matter
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93742-85-9)5-Fluoro-1-tetralone

Pureza:99%
Cantidad:5g
Precio ($):380.0